molecular formula C3H5NO B1376993 Acrylamide-1-13C CAS No. 287399-24-0

Acrylamide-1-13C

Cat. No. B1376993
M. Wt: 72.07 g/mol
InChI Key: HRPVXLWXLXDGHG-LBPDFUHNSA-N
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Patent
US07732550B2

Procedure details

23.7 g of acrylamide and 60 ml of triethylamine were dissolved in 100 ml of dichloromethane in a flask. To the solution was then added dropwise 27.6 g of acetyl chloride at a temperature of −30° C. After the termination of the dropwise addition, the mixture was then stirred at a temperature of 0° C. for 10 hours. Triethylamine hydrochloride thus precipitated was then filtered off. The filtrate was then subjected to distillation under reduced pressure to remove the solvent therefrom. The residue thus obtained was then subjected to column chromatography with ethyl acetate as a developing solvent and silica gel as a filler to obtain 1.5 g of the desired compound (yield: 4%).
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
4%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6](N(CC)CC)C.[C:13](Cl)(=[O:15])[CH3:14].C(OCC)(=O)C>ClCCl>[C:13]([NH:5][C:1](=[O:4])[C:2]([CH3:6])=[CH2:3])(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
23.7 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
27.6 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred at a temperature of 0° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the termination of the dropwise addition
CUSTOM
Type
CUSTOM
Details
Triethylamine hydrochloride thus precipitated
FILTRATION
Type
FILTRATION
Details
was then filtered off
DISTILLATION
Type
DISTILLATION
Details
The filtrate was then subjected to distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue thus obtained

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(=O)NC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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